Phenylsilane

Overview

Description

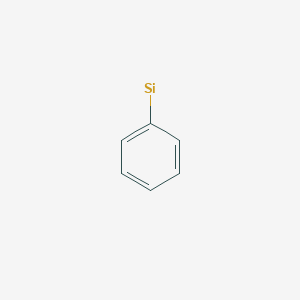

Phenylsilane, also known as silylbenzene, is a colorless liquid and one of the simplest organosilanes with the chemical formula C₆H₅SiH₃. It is structurally related to toluene, with a silyl group replacing the methyl group. Both compounds have similar densities and boiling points due to these structural similarities .

Mechanism of Action

Target of Action

Phenylsilane primarily targets a variety of organic compounds, including α,β-unsaturated ketones , amides , esters , and phosphine oxides . These compounds play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of organic substances.

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across a multiple bond in an organic compound, resulting in the reduction of the target compound . For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines .

Biochemical Pathways

The hydrosilylation reaction mediated by this compound affects various biochemical pathways. For instance, it can reduce α,β-unsaturated carbonyl compounds, which are key intermediates in many biosynthetic pathways . Additionally, this compound can reduce amides, which are involved in protein synthesis, to amines . These transformations can have downstream effects on the synthesis of a wide range of organic compounds.

Pharmacokinetics

This compound is a colorless liquid with a density of 0.878 g/cm³ and a boiling point of 119 to 121 °C . It is soluble in organic solvents , which suggests that it could potentially be absorbed and distributed in organisms.

Result of Action

The molecular effects of this compound’s action primarily involve the reduction of various organic compounds. For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines . These transformations result in the formation of new compounds with different properties and functions. On a cellular level, these changes could potentially affect various biochemical processes, depending on the specific targets and the context of the reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrosilylation reaction it mediates can take place at ambient temperature , suggesting that temperature is a key factor influencing its action. Additionally, this compound is known to hydrolyze in water , which could potentially affect its stability and efficacy in aqueous environments.

Biochemical Analysis

. .

Biochemical Properties

Phenylsilane is known to participate in various biochemical reactions. For instance, it can be used to reduce tertiary phosphine oxides to the corresponding tertiary phosphine . The use of this compound proceeds with retention of configuration at the phosphine .

Molecular Mechanism

This compound’s mechanism of action at the molecular level is primarily through its role as a reducing agent. It can donate hydride ions (H-) to other molecules, thereby altering their structure and function . For example, it can reduce carbonyl functionalities via hydrosilylation .

Preparation Methods

Phenylsilane is typically produced in two steps from tetraethoxysilane. In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride to afford this compound .

Synthetic Route:

- Phenylmagnesium bromide reacts with tetraethoxysilane: [ \text{PhMgBr} + \text{Si(OEt)}_4 \rightarrow \text{PhSi(OEt)}_3 + \text{MgBr(OEt)}_4 ]

- Reduction of phenyltriethoxysilane with lithium aluminum hydride: [ \text{PhSi(OEt)}_3 + 3 \text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 3 \text{LiAl(OEt)}_4 ]

Chemical Reactions Analysis

Phenylsilane undergoes various types of reactions, including reduction, hydrosilylation, and dehydroxylation.

-

Reduction: this compound can reduce tertiary phosphine oxides to the corresponding tertiary phosphine with retention of configuration . [ \text{P(CH}_3\text{)}_3\text{O} + \text{PhSiH}_3 \rightarrow \text{P(CH}_3\text{)}_3 + \text{PhSiH}_2\text{OH} ]

-

Hydrosilylation: this compound is used in the hydrosilylation of α,β-unsaturated carbonyl compounds to give allyl alcohols . [ \text{R}_2\text{C=CR-C(O)R’} + \text{PhSiH}_3 \rightarrow \text{R}_2\text{C-CH}_2\text{C(O)R’} ]

-

Dehydroxylation: this compound can be used in the dehydroxylation of tertiary aliphatic alcohols under mild reaction conditions .

Scientific Research Applications

Phenylsilane has a wide range of applications in scientific research, particularly in organic synthesis and materials science.

Comparison with Similar Compounds

Phenylsilane is structurally similar to other organosilanes, such as toluene and trimethylsilane. its unique properties as a hydride donor make it particularly useful in synthetic chemistry.

Toluene: Structurally similar but lacks the silicon-hydrogen bond, making it less reactive in hydride transfer reactions.

Trimethylsilane: Another organosilane, but with three methyl groups attached to silicon, it is less effective as a hydride donor compared to this compound.

This compound’s unique combination of a phenyl group and a silicon-hydrogen bond makes it a versatile reagent in various chemical transformations.

Properties

InChI |

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOWXZSFTXJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870757 | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, silyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylsilane?

A1: this compound has the molecular formula C6H5SiH3 and a molecular weight of 108.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 29Si NMR provide valuable information about the structure and bonding in this compound. [, , , , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic Si-H stretching vibrations, which are important for understanding the reactivity of this compound. [, , , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. [, , , ] - UV-Vis Spectroscopy: This technique is valuable for studying electronic transitions and characterizing the optical properties of this compound-containing polymers. [, , ]

Q3: How does the presence of this compound affect the properties of polystyrene?

A3: The incorporation of this compound into polystyrene can influence its thermal stability and mechanical properties, often increasing its char yield upon thermal degradation. [, , ]

Q4: What factors can impact the stability of this compound?

A4: this compound is sensitive to air and moisture, undergoing oxidation and hydrolysis reactions. Storage under inert atmosphere and the use of dry solvents are crucial for maintaining its stability. [, , ]

Q5: How does the incorporation of this compound into siloxane materials affect their properties?

A5: Oligothis compound, incorporated into siloxanes via hydrosilation and sol-gel processes, can modify the material's optical properties and introduce functionalities for further chemical modification. []

Q6: Can this compound participate in hydrosilylation reactions?

A6: Yes, this compound serves as a hydrosilylating agent in reactions catalyzed by transition metal complexes, facilitating the reduction of carbonyl groups in aldehydes and ketones. [, , ]

Q7: How does the choice of catalyst influence the outcome of this compound polymerization?

A7: Different catalysts can lead to variations in the molecular weight, tacticity (stereochemical arrangement), and linear-to-cyclic ratios of the resulting poly(phenylsilanes). [, , ]

Q8: Are there metal-free alternatives for activating this compound in catalytic reactions?

A8: Yes, organocatalysts like phosphines have shown promising activity in activating this compound for the reduction of benzaldehyde. The solvent's polarity significantly impacts these reactions. []

Q9: Have computational methods been applied to study this compound and its reactions?

A9: Yes, ab initio calculations provide insights into the electronic structure and conformational preferences of this compound, aiding in interpreting experimental spectroscopic data and understanding reaction mechanisms. [, , , ]

Q10: How do substituents on the phenyl ring affect the reactivity of this compound?

A10: Electron-withdrawing substituents on the phenyl ring generally enhance the migratory aptitude of the phenyl group in rearrangement reactions, influencing the product distribution. []

Q11: Are there strategies to enhance the stability of this compound?

A11: Storing this compound under inert atmosphere and using dry solvents during reactions are crucial for minimizing its degradation due to air and moisture sensitivity. [, , ]

Q12: What analytical methods are used to monitor this compound polymerization reactions?

A12: Gel Permeation Chromatography (GPC) is widely used to determine the molecular weight distribution of the resulting polymers. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.